![molecular formula C12H15NO B14031879 6'-Methoxy-3',4'-dihydro-2'H-spiro[cyclopropane-1,1'-isoquinoline]](/img/structure/B14031879.png)
6'-Methoxy-3',4'-dihydro-2'H-spiro[cyclopropane-1,1'-isoquinoline]
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6’-Methoxy-3’,4’-dihydro-2’H-spiro[cyclopropane-1,1’-isoquinoline] is a complex organic compound characterized by its unique spiro structure, which involves a cyclopropane ring fused to an isoquinoline moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6’-Methoxy-3’,4’-dihydro-2’H-spiro[cyclopropane-1,1’-isoquinoline] typically involves the cyclization of an N-acyl derivative of β-phenylethylamine in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3), phosphorus pentoxide (P2O5), or zinc chloride (ZnCl2) to generate the desired spiro compound .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature and solvent choice, to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
6’-Methoxy-3’,4’-dihydro-2’H-spiro[cyclopropane-1,1’-isoquinoline] can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce double bonds or other reducible groups within the molecule.
Substitution: This reaction can replace one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), and various nucleophiles for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or amines.
Aplicaciones Científicas De Investigación
6’-Methoxy-3’,4’-dihydro-2’H-spiro[cyclopropane-1,1’-isoquinoline] has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the construction of complex molecular architectures.
Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic effects, particularly in targeting specific molecular pathways.
Industry: It may be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds
Mecanismo De Acción
The mechanism of action of 6’-Methoxy-3’,4’-dihydro-2’H-spiro[cyclopropane-1,1’-isoquinoline] involves its interaction with specific molecular targets, such as enzymes or receptors. The spiro structure allows it to fit into unique binding sites, potentially inhibiting or activating certain biological pathways. For example, it may interact with the estrogen receptor alpha ligand binding domain, influencing transcriptional programs in breast cancer cells .
Comparación Con Compuestos Similares
Similar Compounds
6’-Methoxy-2’,4’-dihydro-1’H-spiro[cyclopropane-1,3’-isoquinoline] hydrochloride: This compound has a similar spiro structure but differs in the position of the methoxy group and the presence of a hydrochloride salt.
1’,3’,3’-Trimethyl-6-nitro-8-methoxyspiro[2-1-benzopyran-2,2’-indoline]: This compound features a spiro structure with a benzopyran moiety, differing in its functional groups and overall molecular framework.
Uniqueness
6’-Methoxy-3’,4’-dihydro-2’H-spiro[cyclopropane-1,1’-isoquinoline] is unique due to its specific spiro structure and the position of the methoxy group, which can influence its chemical reactivity and biological activity. Its ability to interact with specific molecular targets makes it a valuable compound for research and potential therapeutic applications.
Propiedades
Fórmula molecular |
C12H15NO |
|---|---|
Peso molecular |
189.25 g/mol |
Nombre IUPAC |
6-methoxyspiro[3,4-dihydro-2H-isoquinoline-1,1'-cyclopropane] |
InChI |
InChI=1S/C12H15NO/c1-14-10-2-3-11-9(8-10)4-7-13-12(11)5-6-12/h2-3,8,13H,4-7H2,1H3 |
Clave InChI |
LNSXAHKRTGYIKL-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC2=C(C=C1)C3(CC3)NCC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


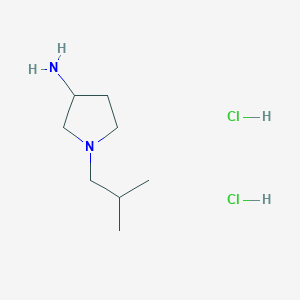

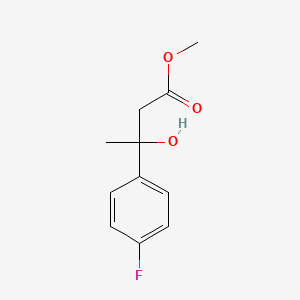
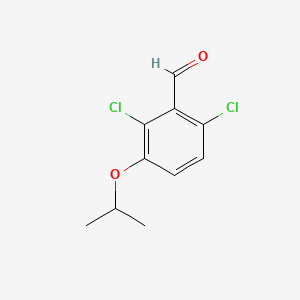

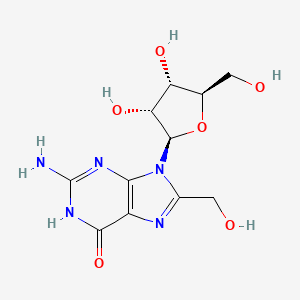
![2-Chloro-5-methyl-[1,1'-biphenyl]-4-carbaldehyde](/img/structure/B14031834.png)
![3-Azabicyclo[4.1.0]heptan-5-OL hcl](/img/structure/B14031837.png)

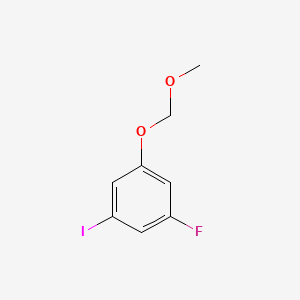

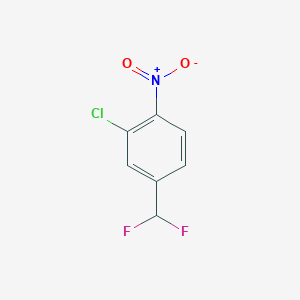
![2-(1-(3-Bromophenyl)-1h-benzo[d]imidazol-5-yl)propan-2-ol](/img/structure/B14031889.png)
![(S)-1-(6-Fluoro-3-(pyridin-3-yl)imidazo[1,2-a]pyridin-2-yl)ethanamine](/img/structure/B14031900.png)
